4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate
Overview
Description
4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, sulfonamides, and esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenylamine, which is then reacted with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is subsequently esterified with 2,2-dimethylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its multiple functional groups.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: This compound is used in organic synthesis and has similar functional groups, making it a useful comparison for understanding the reactivity and applications of 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate.
(-)-Carvone: Found in spearmint, this compound has bioactive properties and is used in sustainable agriculture.
Uniqueness
What sets this compound apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
[4-[[2-[(2-oxo-2-phenylmethoxyethyl)carbamoyl]phenyl]sulfamoyl]phenyl] 2,2-dimethylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7S/c1-27(2,3)26(32)36-20-13-15-21(16-14-20)37(33,34)29-23-12-8-7-11-22(23)25(31)28-17-24(30)35-18-19-9-5-4-6-10-19/h4-16,29H,17-18H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBSZOBUGHOXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110814 | |
Record name | 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150374-98-4 | |
Record name | 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150374-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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